molecular formula C16H12BrF4NO2 B278131 N-(4-bromo-2,6-dimethylphenyl)-2,3,5,6-tetrafluoro-4-methoxybenzamide

N-(4-bromo-2,6-dimethylphenyl)-2,3,5,6-tetrafluoro-4-methoxybenzamide

Número de catálogo B278131
Peso molecular: 406.17 g/mol
Clave InChI: LTTFKOVOABFQMF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(4-bromo-2,6-dimethylphenyl)-2,3,5,6-tetrafluoro-4-methoxybenzamide, also known as BDF-900, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a selective antagonist of the G protein-coupled receptor 119 (GPR119), which is mainly expressed in pancreatic beta cells and intestinal L cells. GPR119 activation has been shown to increase glucose-stimulated insulin secretion and glucagon-like peptide-1 (GLP-1) release, making it a promising target for the treatment of type 2 diabetes and obesity.

Mecanismo De Acción

N-(4-bromo-2,6-dimethylphenyl)-2,3,5,6-tetrafluoro-4-methoxybenzamide acts as a selective antagonist of GPR119, which is a G protein-coupled receptor that is mainly expressed in pancreatic beta cells and intestinal L cells. GPR119 activation leads to the release of GLP-1 and other gut hormones, which in turn stimulate insulin secretion and improve glucose homeostasis. N-(4-bromo-2,6-dimethylphenyl)-2,3,5,6-tetrafluoro-4-methoxybenzamide blocks the activation of GPR119 by endogenous ligands, thereby reducing insulin secretion and GLP-1 release.
Biochemical and Physiological Effects:
N-(4-bromo-2,6-dimethylphenyl)-2,3,5,6-tetrafluoro-4-methoxybenzamide has been shown to have several biochemical and physiological effects, including the inhibition of GPR119 activation, the reduction of insulin secretion, and the modulation of GLP-1 release. N-(4-bromo-2,6-dimethylphenyl)-2,3,5,6-tetrafluoro-4-methoxybenzamide has also been shown to improve glucose tolerance and increase satiety in animal models of diabetes and obesity. However, the long-term effects of N-(4-bromo-2,6-dimethylphenyl)-2,3,5,6-tetrafluoro-4-methoxybenzamide on glucose homeostasis and metabolic function are still unclear and require further investigation.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-(4-bromo-2,6-dimethylphenyl)-2,3,5,6-tetrafluoro-4-methoxybenzamide has several advantages for lab experiments, including its high selectivity and potency as a GPR119 antagonist, its ability to inhibit insulin secretion and GLP-1 release, and its potential as a therapeutic agent for metabolic disorders. However, N-(4-bromo-2,6-dimethylphenyl)-2,3,5,6-tetrafluoro-4-methoxybenzamide also has some limitations, including its low solubility in aqueous solutions, its potential toxicity and side effects, and the need for further optimization and validation of its therapeutic potential.

Direcciones Futuras

There are several future directions for the research and development of N-(4-bromo-2,6-dimethylphenyl)-2,3,5,6-tetrafluoro-4-methoxybenzamide and related compounds, including the optimization of its pharmacokinetic and pharmacodynamic properties, the investigation of its long-term effects on glucose homeostasis and metabolic function, the exploration of its potential as a therapeutic agent for other metabolic disorders, and the identification of new GPR119 ligands with improved selectivity and potency. Additionally, the development of new tools and techniques for the study of GPR119 signaling and its physiological functions will be critical for advancing our understanding of this important pathway.

Métodos De Síntesis

The synthesis of N-(4-bromo-2,6-dimethylphenyl)-2,3,5,6-tetrafluoro-4-methoxybenzamide involves several steps, including the bromination of 2,6-dimethylphenol, the Friedel-Crafts acylation of 2,3,5,6-tetrafluoro-4-methoxybenzoic acid with the resulting bromophenol, and the coupling of the amine group of 4-bromo-2,6-dimethylaniline with the carboxylic acid group of the intermediate. The final product is obtained after purification by column chromatography and recrystallization.

Aplicaciones Científicas De Investigación

N-(4-bromo-2,6-dimethylphenyl)-2,3,5,6-tetrafluoro-4-methoxybenzamide has been extensively used in scientific research to investigate the role of GPR119 in glucose homeostasis, insulin secretion, and GLP-1 release. Studies have shown that N-(4-bromo-2,6-dimethylphenyl)-2,3,5,6-tetrafluoro-4-methoxybenzamide can enhance glucose-stimulated insulin secretion in isolated pancreatic islets and improve glucose tolerance in animal models of diabetes and obesity. N-(4-bromo-2,6-dimethylphenyl)-2,3,5,6-tetrafluoro-4-methoxybenzamide has also been shown to stimulate GLP-1 release from intestinal L cells and increase satiety in rodents, suggesting its potential as a therapeutic agent for the treatment of metabolic disorders.

Propiedades

Nombre del producto

N-(4-bromo-2,6-dimethylphenyl)-2,3,5,6-tetrafluoro-4-methoxybenzamide

Fórmula molecular

C16H12BrF4NO2

Peso molecular

406.17 g/mol

Nombre IUPAC

N-(4-bromo-2,6-dimethylphenyl)-2,3,5,6-tetrafluoro-4-methoxybenzamide

InChI

InChI=1S/C16H12BrF4NO2/c1-6-4-8(17)5-7(2)14(6)22-16(23)9-10(18)12(20)15(24-3)13(21)11(9)19/h4-5H,1-3H3,(H,22,23)

Clave InChI

LTTFKOVOABFQMF-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1NC(=O)C2=C(C(=C(C(=C2F)F)OC)F)F)C)Br

SMILES canónico

CC1=CC(=CC(=C1NC(=O)C2=C(C(=C(C(=C2F)F)OC)F)F)C)Br

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.